molecular formula C10H13N3 B172346 2-Butyl-2H-benzo[d][1,2,3]triazole CAS No. 16584-01-3

2-Butyl-2H-benzo[d][1,2,3]triazole

Cat. No. B172346
CAS RN: 16584-01-3
M. Wt: 175.23 g/mol
InChI Key: DRFDQBZSCVSFKT-UHFFFAOYSA-N
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Description

2-Butyl-2H-benzo[d][1,2,3]triazole is a chemical compound that belongs to the class of organic compounds known as benzotriazoles . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 2-Butyl-2H-benzo[d][1,2,3]triazole, often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction is typically catalyzed by copper (I) .


Molecular Structure Analysis

The molecular structure of 2-Butyl-2H-benzo[d][1,2,3]triazole is characterized by a five-membered ring containing three consecutive nitrogen atoms . This structure can be viewed as fused rings of the aromatic compounds benzene and triazole .


Chemical Reactions Analysis

Benzotriazole, the parent compound of 2-Butyl-2H-benzo[d][1,2,3]triazole, is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like 2-Butyl-2H-benzo[d][1,2,3]triazole , are often explored in drug discovery due to their unique properties that can contribute to pharmacological activity. They can act as bioisosteres for amide or ester functional groups and have been incorporated into various therapeutic agents .

Organic Synthesis

These compounds serve as versatile intermediates in organic synthesis. Their presence in a molecule can influence reactivity and stability, making them valuable for constructing complex organic frameworks .

Polymer Chemistry

In polymer chemistry, triazole derivatives can be used to modify polymers or create new polymer structures with enhanced properties like thermal stability or mechanical strength .

Supramolecular Chemistry

The triazole ring can engage in hydrogen bonding and other non-covalent interactions, making it useful in the design of supramolecular structures and materials .

Bioconjugation

Triazoles are used in bioconjugation techniques to attach various biomolecules together or to surfaces without disrupting their function. This is crucial in developing diagnostic tools and targeted therapies .

Chemical Biology

In chemical biology, these compounds can be used to probe biological systems or as building blocks for biomolecular engineering .

Fluorescent Imaging

Some triazole derivatives exhibit fluorescent properties and are used in imaging applications to track biological processes or molecular interactions .

Materials Science

Due to their stability and electronic properties, triazole derivatives like 2-Butyl-2H-benzo[d][1,2,3]triazole are investigated for use in materials science applications such as organic field-effect transistors (OFETs) and light-emitting elements .

Future Directions

2H-benzo[d][1,2,3]triazole derivatives, including 2-Butyl-2H-benzo[d][1,2,3]triazole, have shown promising characteristics, including their ability to self-assemble, their acceptor character which enables the synthesis of donor-acceptor structures, and their facile modulation using standard chemical methods . These unique features make them potential candidates for advancing medicinal chemistry .

properties

IUPAC Name

2-butylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFDQBZSCVSFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-2H-benzo[d][1,2,3]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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